molecular formula C12H13F2N B14167794 1-(3,4-Difluorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane CAS No. 923567-64-0

1-(3,4-Difluorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane

Cat. No.: B14167794
CAS No.: 923567-64-0
M. Wt: 209.23 g/mol
InChI Key: WXIVKHRXEAQSCE-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)-3-methyl-3-azabicyclo[310]hexane is a bicyclic compound that contains a 3-azabicyclo[310]hexane core with a 3,4-difluorophenyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Difluorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane can be achieved through several methods. One common approach involves the cyclopropanation of maleimides with N-tosylhydrazones using a palladium catalyst . This method provides high yields and diastereoselectivity. Another method involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes under photoredox catalysis .

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve scalable and efficient routes such as the use of photochemistry for [2 + 2] cycloaddition reactions . These methods are designed to be robust and amenable to large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Difluorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the bicyclic core.

    Substitution: The compound can undergo substitution reactions, particularly at the difluorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cyclopropanation, iridium photoredox catalysts for annulation reactions, and various oxidizing and reducing agents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, cyclopropanation reactions yield 3-azabicyclo[3.1.0]hexane derivatives, while annulation reactions produce bicyclic scaffolds with contiguous stereocenters .

Scientific Research Applications

1-(3,4-Difluorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane involves its interaction with molecular targets such as metabotropic glutamate receptors. The compound acts as an antagonist at these receptors, inhibiting their activity and modulating neurotransmitter release . This mechanism is crucial for its potential therapeutic effects in treating neurological disorders.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,4-Difluorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane is unique due to its specific substitution pattern and the presence of the difluorophenyl group, which imparts distinct chemical and biological properties. Its ability to act as a selective antagonist at metabotropic glutamate receptors sets it apart from other similar compounds .

Properties

CAS No.

923567-64-0

Molecular Formula

C12H13F2N

Molecular Weight

209.23 g/mol

IUPAC Name

1-(3,4-difluorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C12H13F2N/c1-15-6-9-5-12(9,7-15)8-2-3-10(13)11(14)4-8/h2-4,9H,5-7H2,1H3

InChI Key

WXIVKHRXEAQSCE-UHFFFAOYSA-N

Canonical SMILES

CN1CC2CC2(C1)C3=CC(=C(C=C3)F)F

Origin of Product

United States

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